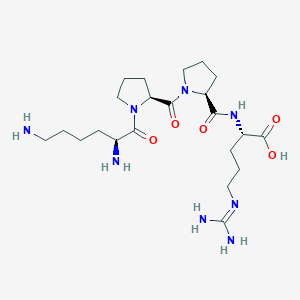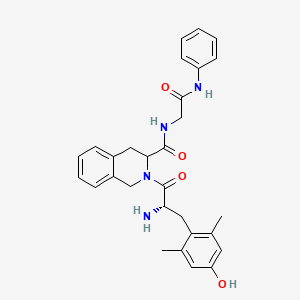
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh is a synthetic peptide with potential applications in various scientific fields. This compound is composed of a sequence of amino acids, including tyrosine (Tyr) with dimethyl groups at positions 2 and 6, DL-tetrahydroisoquinoline-3-carboxylic acid (DL-Tic), glycine (Gly), and a phenylamide (NHPh) group. The unique structure of this peptide makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh typically involves solid-phase peptide synthesis (SPPS), a common method for assembling peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps.
Coupling Reaction: The amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) to form peptide bonds.
Deprotection: Protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl), are removed using a base like piperidine to expose the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent and efficient peptide synthesis. The use of high-throughput techniques and optimization of reaction conditions are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at reactive sites, such as the phenylamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can break disulfide bonds, resulting in linear peptides.
Scientific Research Applications
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical methods.
Mechanism of Action
The mechanism of action of H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the biological context and the specific target.
Comparison with Similar Compounds
H-Tyr(2,6-diMe)-DL-Tic-Gly-NHPh: can be compared with other similar peptides, such as:
H-Tyr-DL-Tic-Gly-NHPh: Lacks the dimethyl groups on the tyrosine residue, which may affect its binding affinity and specificity.
H-Tyr(2,6-diMe)-DL-Tic-Gly-OH: Has a free carboxyl group instead of a phenylamide, potentially altering its solubility and reactivity.
H-Tyr(2,6-diMe)-DL-Tic-Ala-NHPh: Contains alanine instead of glycine, which can influence the peptide’s flexibility and overall conformation.
The uniqueness of This compound lies in its specific sequence and modifications, which confer distinct chemical and biological properties.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H32N4O4 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2-anilino-2-oxoethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C29H32N4O4/c1-18-12-23(34)13-19(2)24(18)15-25(30)29(37)33-17-21-9-7-6-8-20(21)14-26(33)28(36)31-16-27(35)32-22-10-4-3-5-11-22/h3-13,25-26,34H,14-17,30H2,1-2H3,(H,31,36)(H,32,35)/t25-,26?/m0/s1 |
InChI Key |
JQERUKPESNWSQA-PMCHYTPCSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NCC(=O)NC4=CC=CC=C4)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


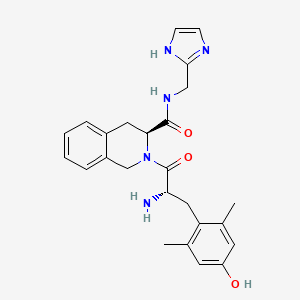
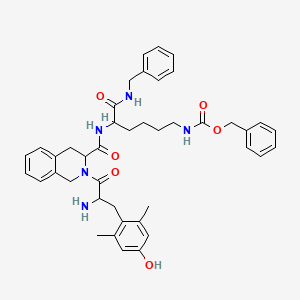
![H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid](/img/structure/B10849176.png)
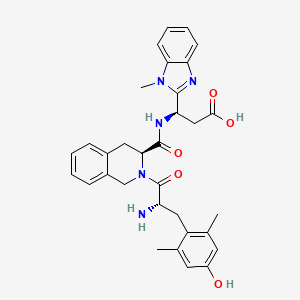
![H-Dmt-Tic-NH-CH[(CH2)4-NH-Z]-Bid](/img/structure/B10849182.png)
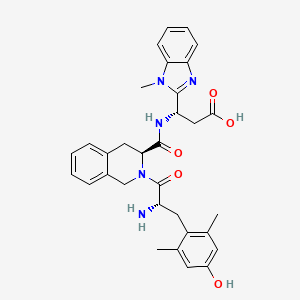
![H-Dmt-Tic-NH-CH[(CH2)4-NH-Ac]-Bid](/img/structure/B10849187.png)
![H-D-Tic-c[Cys-Tyr-D-Trp-Arg-Thr-Pen]-Thr-NH2](/img/structure/B10849188.png)
![H-D-Phe-c[Cys-Ala-D-Trp-Lys-Thr-Cys]-Thr-NH2](/img/structure/B10849194.png)
![sodium;3-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethyl-8-sulfooxynon-2-enyl]-4-hydroxyphenolate](/img/structure/B10849199.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(3-fluorophenyl)ethyl]thiourea](/img/structure/B10849206.png)
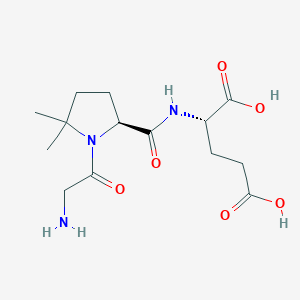
![1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea](/img/structure/B10849222.png)
